beta-Tocotrienol-d6

Description

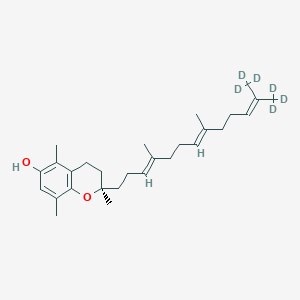

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,5,8-trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYKUFVNYVMTAM-ASGUNBAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CC[C@@]1(CCC2=C(O1)C(=CC(=C2C)O)C)C)/C)/C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Beta Tocotrienol Analogs

Strategies for Selective Deuteration of Isoprenoid Side Chains

The introduction of deuterium (B1214612) atoms at specific positions within the isoprenoid side chain of tocotrienols is a primary objective in the synthesis of their deuterated analogs. This selective labeling is crucial for studying the metabolic fate of the molecule, as the terminal end of the side chain is a known site of metabolism. beilstein-journals.org

Deuteration of Terminal Methyl Groups

A prominent strategy for the synthesis of d6-tocotrienol analogs involves the deuteration of the two terminal methyl groups of the farnesyl tail. This is of significant interest because the metabolism of tocotrienols is known to initiate via ω-oxidation at these terminal positions, a process mediated by enzymes such as CYP4F2. beilstein-journals.orgnih.gov By replacing the hydrogen atoms with heavier deuterium atoms, the C-D bonds become stronger than the C-H bonds, which can lead to a decreased rate of metabolism, thereby enhancing the metabolic stability of the compound. nih.gov

A common approach to achieve this deuteration is through a multi-step chemical synthesis. One such method involves the selective cleavage of the C11'-C12' double bond of a tocotrienol (B1241368) precursor to yield an aldehyde. This aldehyde can then be coupled with a deuterated Wittig salt, such as one prepared from d7-2-bromopropane, to introduce the deuterated terminal isoprenoid unit. Subsequent deprotection steps then afford the final d6-tocotrienol product. nih.gov This synthetic route has been successfully employed for the gram-scale synthesis of d6-δ-tocotrienol. nih.gov

Stereoselective Synthetic Pathways for Deuterated Tocotrienols

The synthesis of naturally occurring d-tocotrienols, which possess the (R)-absolute configuration at the C-2 position of the chromanol ring, presents a significant stereochemical challenge. google.com Achieving this stereoselectivity is critical for producing biologically relevant deuterated analogs.

A key strategy for the stereoselective synthesis of d-tocotrienols involves a palladium-catalyzed cross-coupling reaction. google.com This process typically starts with a chiral precursor, such as (S)-2-vinyl-2,5,8-trimethylchromanol. This chiral chromanol can be obtained through various methods, including enzymatic desymmetrization of an achiral chroman derivative.

The synthesis proceeds through the hydroboration of the (2S)-vinylchromane compound to generate an organoborane intermediate. This intermediate is then coupled with a halogenated C-14 sidechain compound under palladium catalysis. google.com The use of a palladium-diphosphine complex can be employed to facilitate this coupling. To introduce the d6-label, a deuterated version of the C-14 sidechain, specifically deuterated at the terminal methyl groups, would be required for this coupling reaction. This approach ensures the retention of the desired (R)-configuration at the C-2 center, leading to the formation of the d-beta-tocotrienol-d6 enantiomer.

Chemical Synthesis of Beta-Tocotrienol-d6 Derivatives

The complete chemical synthesis of this compound is a multi-step process that combines the strategies for building the chromanol ring, constructing the isoprenoid side chain, and introducing the deuterium labels. Based on established synthetic routes for d-beta-tocotrienol and deuterated delta-tocotrienol (B192559), a plausible pathway for d-beta-tocotrienol-d6 can be outlined. nih.govgoogle.com

The synthesis would commence with the preparation of the chiral building block, (S)-2-vinyl-2,5,8-trimethylchromanol. google.com Concurrently, a deuterated C-14 halo-compound would be synthesized. This would involve starting from farnesol (B120207) and preparing 3,7,11-trimethyl-2E,6E,10-trienoic acid. The terminal methyl groups of this acid would then be deuterated. This could potentially be achieved through methods analogous to those used for d6-δ-tocotrienol synthesis, which involve selective cleavage and rebuilding of the chain's terminus with deuterated reagents. nih.gov Following deuteration, a decarboxylative halogenation (a Hunsdiecker-type reaction) would yield the desired deuterated 1-iodo-2,6,10-trimethylundeca-1E,5E,9-triene-d6.

The (S)-2-vinyl-2,5,8-trimethylchromanol would undergo hydroboration, for instance with 9-borabicyclo[3.3.1]nonane (9-BBN), to form an organoborane. google.com This organoborane would then be subjected to a palladium-catalyzed cross-coupling reaction with the previously synthesized deuterated C-14 iodo-compound. google.com A final workup involving oxidation would yield d-beta-tocotrienol-d6. google.com

| Step | Description | Key Reagents/Conditions |

| 1 | Preparation of (S)-2-vinyl-2,5,8-trimethylchromanol | Enzymatic desymmetrization or other stereoselective methods |

| 2 | Synthesis of deuterated C-14 iodo-compound | Farnesol, deuterating agents, lead tetraacetate, iodine |

| 3 | Hydroboration of the vinylchromane | 9-BBN in tetrahydrofuran |

| 4 | Palladium-catalyzed cross-coupling | Organoborane from step 3, deuterated iodo-compound from step 2, Palladium catalyst |

| 5 | Workup and purification | NaOH, H₂O₂, hexane (B92381) extraction, chromatography |

Synthesis of Stable Isotope-Labeled Metabolite Standards

The study of tocotrienol metabolism relies heavily on the availability of analytical standards for its various metabolites. nih.gov The synthesis of stable isotope-labeled versions of these metabolites is particularly valuable as they serve as ideal internal standards for quantification in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

The primary metabolic pathway for tocotrienols involves the sequential degradation of the isoprenoid side chain, leading to a series of shorter-chain carboxyethyl hydroxychromans (CEHCs) and carboxymethylbutyl hydroxychromans (CMBHCs). nih.gov The synthesis of deuterated standards for these metabolites would logically start from a deuterated tocotrienol precursor, such as the this compound described above.

While specific synthetic routes for deuterated beta-tocotrienol (B190444) metabolites are not extensively detailed in publicly available literature, general approaches can be inferred from work on other deuterated compounds and non-deuterated tocotrienol metabolites. One potential strategy involves the controlled oxidation of the side chain of this compound to mimic the metabolic degradation process. This could involve ozonolysis or other selective cleavage methods to shorten the side chain to the desired length, followed by functional group manipulations to introduce the carboxylic acid moiety characteristic of the CEHC and CMBHC metabolites.

Pharmacokinetic and Metabolic Investigations of Deuterated Beta Tocotrienol Analogs in Preclinical Models

In Vitro Metabolic Stability Assessments

In vitro assays using liver microsomes are a standard method for predicting how a compound will be metabolized in the body. nih.gov These assessments provide crucial data on degradation rates and the enzymes involved.

Studies utilizing liver microsomes are instrumental in determining the metabolic stability of drug candidates. In a comparative study, the metabolic stability of a deuterated δ-tocotrienol analog (d6-DT3), where the terminal methyl groups were deuterated, was evaluated against its non-deuterated counterpart (DT3) in mouse liver microsomes. The deuterated version demonstrated significantly improved metabolic stability. nih.gov

The in vitro half-life (t½), which represents the time it takes for 50% of the compound to be metabolized, was markedly longer for the deuterated analog. This indicates a slower rate of degradation by metabolic enzymes present in the liver microsomes. nih.gov

Table 1: In Vitro Metabolic Stability in Mouse Liver Microsomes

| Compound | In Vitro Half-Life (t½) in minutes | % Remaining at 30 min |

|---|---|---|

| δ-Tocotrienol (Non-Deuterated) | 34.2 ± 3.4 | 54.0 ± 2.6 |

| d6-δ-Tocotrienol (Deuterated) | 46.2 ± 3.1 | 63.1 ± 2.0 |

Data derived from a study on δ-tocotrienol, a structural isomer of β-tocotrienol, which follows the same metabolic pathway. nih.gov

The primary metabolic pathway for tocotrienols is initiated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. nih.govnih.gov Specifically, human cytochrome P450 4F2 (CYP4F2) has been identified as the key enzyme responsible for catalyzing the initial, rate-limiting step in the metabolism of all vitamin E forms, including tocotrienols. nih.govcapes.gov.brnih.gov This initial step involves the ω-hydroxylation of the compound's side chain. nih.govnih.gov

The deuteration strategy for tocotrienols specifically targets the terminal methyl groups on the farnesyl side chain because this is the site of CYP4F2-mediated ω-oxidation. nih.gov By replacing the hydrogen atoms at this metabolically labile site with deuterium (B1214612), the C-D bond becomes significantly stronger than the C-H bond, making it more difficult for CYP4F2 to break. juniperpublishers.com This targeted modification effectively slows down the entire metabolic cascade, leading to the observed increase in metabolic stability. nih.gov Studies have shown that tocotrienols generally exhibit much higher Vmax values (maximum reaction velocity) for CYP4F2 than their tocopherol counterparts, indicating they are more readily metabolized, which further underscores the importance of strategies like deuteration. nih.govcapes.gov.br

In Vivo Metabolic Fate in Animal Models

Animal models provide a platform to understand how modifications like deuteration affect the metabolic fate and stability of a compound within a complete biological system.

In vivo studies in mice have corroborated the findings from in vitro assays, demonstrating that deuteration enhances the metabolic stability of tocotrienols. nih.gov Following administration, the plasma concentrations of the deuterated δ-tocotrienol analog (d6-DT3) were compared to the non-deuterated form. The results showed that d6-DT3 is metabolically more stable in vivo, leading to increased systemic exposure. nih.gov After reaching a peak concentration, the plasma levels of the deuterated compound decreased more slowly compared to its non-deuterated counterpart, confirming an improved in vivo metabolic profile. nih.gov This enhanced stability is attributed to the kinetic isotope effect, which slows the rate of metabolism. juniperpublishers.comnih.gov

Deuterium labeling is a powerful tool for tracing the metabolic fate of a compound and identifying its metabolites. juniperpublishers.com The metabolism of tocotrienols proceeds through the shortening of their side chain, resulting in a series of metabolites. nih.gov The primary metabolites are long-chain carboxychromanols, which can be further broken down into shorter-chain products. nih.govnih.gov

Using techniques like HPLC combined with mass spectrometry, researchers have identified numerous side-chain degradation metabolites for the tocotrienol (B1241368) family in biological samples. nih.gov The use of a deuterated tracer would allow for the precise differentiation of the drug's metabolites from endogenous compounds. The major classes of metabolites identified for tocotrienols are similar to those of tocopherols (B72186) but include analogs that retain the unsaturation in the side chain. nih.gov

Table 2: Major Classes of Tocotrienol Metabolites

| Metabolite Class | Description |

|---|---|

| 13′-carboxychromanol (13'-COOH) | A long-chain metabolite formed after initial oxidation of the terminal methyl group. nih.gov |

| Carboxymethylbutenyl hydroxychroman (CMBenHC) | An intermediate-chain metabolite with a shortened side chain, retaining unsaturation. nih.gov |

| Carboxyethyl hydroxychroman (CEHC) | A terminal, short-chain water-soluble metabolite that is typically excreted in urine. nih.govnih.gov |

The metabolic degradation of tocotrienols is a two-stage process involving ω-hydroxylation followed by β-oxidation. nih.govnih.gov

ω-Hydroxylation : This is the initial and rate-limiting step, catalyzed primarily by the CYP4F2 enzyme in the endoplasmic reticulum of liver and kidney cells. capes.gov.brwikipedia.org The enzyme introduces a hydroxyl (-OH) group onto the omega (ω) carbon, which is the carbon atom furthest from the chromanol ring at the end of the farnesyl side chain. wikipedia.org This hydroxylated intermediate is then further oxidized to a carboxylic acid (-COOH), forming the 13′-carboxychromanol (13'-COOH) metabolite. nih.gov

β-Oxidation : Following the initial ω-oxidation, the newly formed carboxylic acid can enter the mitochondria. Here, it undergoes a process similar to fatty acid metabolism known as β-oxidation. wikipedia.orgreactome.org This pathway involves the sequential removal of two- or three-carbon units from the side chain with each cycle. nih.gov This process generates a series of progressively shorter-chain carboxychromanol metabolites, ultimately leading to the formation of the terminal metabolite, carboxyethyl hydroxychroman (CEHC), which is then excreted. nih.govnih.gov

Analysis of Kinetic Isotope Effects on Metabolism

The metabolic stability of tocotrienols is a key determinant of their systemic availability and biological activity. The primary route of metabolism for all tocotrienol isomers is initiated by ω-hydroxylation of the farnesyl side chain, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP4F2. nih.govwikipedia.orgnih.gov This initial step is the rate-limiting factor in their degradation. nih.gov The substitution of hydrogen with deuterium at the terminal methyl groups of the side chain, as in beta-tocotrienol-d6, is designed to leverage the kinetic isotope effect. This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. Consequently, the rate of metabolic reactions involving the cleavage of this bond is reduced.

In preclinical studies involving the analogous compound delta-tocotrienol-d6 (d6-DT3), this theoretical principle has been borne out by experimental data. In vitro metabolic stability assays using mouse liver microsomes demonstrated that d6-DT3 has a significantly longer half-life compared to its non-deuterated counterpart, delta-tocotrienol (B192559) (DT3). nih.gov This enhanced stability is a direct consequence of the kinetic isotope effect slowing down the initial CYP4F2-mediated ω-hydroxylation.

While specific kinetic data for beta-tocotrienol (B190444) metabolism by CYP4F2 is less abundant, comparative studies of tocotrienol isomers indicate that the enzyme has a higher affinity and activity towards delta- and gamma-tocotrienol (B1674612) than for alpha- and beta-tocotrienol. nih.gov This suggests that while the baseline metabolic rate of beta-tocotrienol may be slower than that of delta-tocotrienol, the introduction of deuterium in this compound would still be expected to confer a significant increase in metabolic stability through the same mechanism observed for d6-DT3.

Table 1: Illustrative in vitro Metabolic Stability of Deuterated vs. Non-Deuterated Tocotrienol in Mouse Liver Microsomes

Data based on studies of delta-tocotrienol and its deuterated analog (d6-DT3) as a proxy for this compound.

| Compound | Half-life (min) |

| delta-Tocotrienol (DT3) | 15.3 |

| delta-Tocotrienol-d6 (d6-DT3) | 28.9 |

Distribution and Tissue Accumulation Studies in Preclinical Systems

The distribution and accumulation of tocotrienols in various tissues are critical for their therapeutic efficacy. Studies have shown that orally administered tocotrienols are distributed to vital organs, including the liver, adipose tissue, skin, brain, and heart. nutraingredients-usa.com Research on a mixture of tocotrienols in humans revealed significant accumulation in these tissues. nutraingredients-usa.com

In preclinical models, the distribution pattern of deuterated tocotrienols is expected to be influenced by their increased metabolic stability. A study on d6-DT3 revealed that after subcutaneous administration, the plasma concentration of the deuterated compound was significantly higher than that of the non-deuterated DT3 over a 48-hour period. nih.gov This suggests that the reduced rate of metabolism allows for greater systemic exposure and potentially enhanced delivery to peripheral tissues. The plasma concentration-time profile for both compounds showed a biphasic decline, with an initial rapid distribution phase followed by a more gradual elimination phase. nih.gov The prolonged presence of d6-DT3 in the plasma indicates a potential for greater accumulation in tissues over time compared to its non-deuterated form.

While specific tissue accumulation data for this compound is not yet available, studies with non-deuterated tocotrienols show that adipose tissue acts as a major storage site. researchgate.net It is plausible that the enhanced metabolic stability of this compound would lead to higher concentrations in adipose tissue and other target organs.

Influence of Deuteration on Bioavailability Pathways and Elimination Kinetics

The bioavailability of orally administered tocotrienols is generally low and can be variable. mdpi.comnih.gov This is partly due to their extensive first-pass metabolism in the liver. By slowing this metabolic process, deuteration is a promising strategy to enhance the oral bioavailability of tocotrienols.

The elimination kinetics are also significantly impacted by deuteration. The slower metabolism of the deuterated analog translates to a longer elimination half-life (t½). While specific pharmacokinetic parameters for orally administered this compound are not yet published, the data from subcutaneously administered d6-DT3 provides a strong indication of the expected improvements in bioavailability and a slower elimination rate.

The primary elimination pathway for tocotrienols involves metabolism to various carboxychromanols, which are then excreted in the urine and feces. nih.govnih.gov The rate-limiting step in this process is the initial ω-hydroxylation. By retarding this step, deuteration effectively slows the entire elimination cascade, leading to prolonged retention of the parent compound in the body.

Table 2: Illustrative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Tocotrienol in Mice (Subcutaneous Administration)

Data based on studies of delta-tocotrienol and its deuterated analog (d6-DT3) as a proxy for this compound.

| Parameter | delta-Tocotrienol (DT3) | delta-Tocotrienol-d6 (d6-DT3) |

| Cmax (ng/mL) | 1200 | 1800 |

| AUC (ng·h/mL) | 7800 | 13500 |

Mechanistic Studies of Deuterated Beta Tocotrienol and Its Metabolites in Cellular Systems

Investigation of Cellular Uptake and Intracellular Localization

The cellular assimilation of tocotrienols, including the beta isoform, is recognized as being generally more efficient than that of their saturated counterparts, tocopherols (B72186). nih.gov This enhanced uptake is attributed to the structural differences in their side chains; the unsaturated farnesyl tail of tocotrienols facilitates greater mobility and interaction with cell membranes. nih.govnih.gov

Recent studies have elucidated the critical role of serum albumin in this process. nih.govelsevier.com Tocotrienols exhibit a higher binding affinity for albumin compared to tocopherols. This differential binding is thought to result in a more effective albumin-mediated transport into cells, potentially through endocytosis or facilitated diffusion. nih.govelsevierpure.com While specific research on the cellular uptake of beta-tocotrienol-d6 is not extensively detailed, the fundamental mechanism is expected to mirror that of its non-deuterated form, as the core molecular structure governing membrane interaction and albumin binding remains unchanged. The primary influence of deuteration lies in its post-uptake metabolic fate rather than its initial entry into the cell.

Elucidation of Molecular Mechanisms of Action

Once inside the cell, beta-tocotrienol (B190444) engages with multiple molecular pathways that govern cell fate, including proliferation, apoptosis, and cellular stress responses.

Beta-tocotrienol demonstrates significant anti-proliferative and pro-apoptotic effects, particularly in cancer cell models. nih.gov It can trigger a mild G1 phase cell cycle arrest, pausing the progression of cell division. nih.gov More profoundly, it initiates apoptosis through a mitochondrial stress-mediated pathway. nih.govnih.gov This process involves the modulation of key regulatory proteins in the apoptotic cascade.

Mechanistically, beta-tocotrienol's pro-apoptotic activity has been shown to be independent of the p53 tumor suppressor protein but dependent on the PI3K signaling pathway. nih.govnih.gov It downregulates the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell death. nih.gov This shift leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the cleavage of caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1), key executioners of apoptosis. nih.govresearchgate.net

Table 1: Modulation of Apoptotic Pathway Proteins by Beta-Tocotrienol

| Protein | Function | Effect of Beta-Tocotrienol | Reference |

| Bcl-2 | Anti-apoptotic | Downregulation | nih.govresearchgate.net |

| Bax | Pro-apoptotic | Upregulation (or ratio increase) | nih.govrsc.org |

| Cytochrome c | Apoptotic signaling | Upregulation of release | nih.govresearchgate.net |

| Cleaved Caspase-3 | Executioner caspase | Upregulation | nih.govrsc.org |

| Cleaved PARP-1 | DNA repair/apoptosis | Upregulation of cleavage | nih.govresearchgate.net |

| p53 | Tumor suppressor | No significant change in expression | nih.gov |

Modulation of Reactive Oxygen Species (ROS) Production

While known as antioxidants, tocotrienols also modulate cellular redox states through complex mechanisms. Beta-tocotrienol has been observed to decrease the production of reactive oxygen species (ROS) in human airway smooth muscle cells, particularly when challenged with a mitogen like platelet-derived growth factor-BB (PDGF-BB). nih.gov This suggests an ability to counteract oxidative stress induced by external stimuli. nih.gov

Furthermore, studies on the closely related delta-tocotrienol (B192559) show that its protective effects against oxidative damage involve not just the reduction of intracellular ROS levels but also the enhancement of the cell's own antioxidant defense systems. nih.gov This includes increasing the ratio of reduced glutathione (B108866) to its oxidized form (GSH/GSSG), a key indicator of a healthy cellular redox state. nih.gov Tocotrienols can achieve this by promoting the synthesis of GSH and increasing the expression of antioxidant enzymes. nih.govnih.gov

Beta-tocotrienol exerts significant influence over critical signal transduction cascades that regulate cell survival, proliferation, and migration. mdpi.com A primary target is the PI3K/Akt pathway, which is often hyperactivated in cancer cells, promoting their growth and survival. nih.gov

Beta-tocotrienol has been shown to downregulate the phosphorylated (active) forms of both PI3K and its downstream target, Glycogen Synthase Kinase-3 (GSK-3). nih.govnih.govresearchgate.net The inhibition of this survival pathway is a key component of beta-tocotrienol's anti-neoplastic activity. nih.gov Additionally, beta-tocotrienol has been found to inhibit the activation of RhoA, a small GTPase involved in regulating the cytoskeleton, cell proliferation, and migration. nih.gov By inactivating RhoA, beta-tocotrienol can effectively reduce the proliferation and migration of certain cell types. nih.gov

Table 2: Impact of Beta-Tocotrienol on Signal Transduction Proteins

| Signaling Protein | Pathway | Effect of Beta-Tocotrienol | Reference |

| p-PI3K | Survival/Proliferation | Downregulation | nih.govnih.gov |

| p-GSK-3 | Survival/Proliferation | Downregulation | nih.govnih.gov |

| RhoA | Proliferation/Migration | Inhibition of activation | nih.gov |

Functional Roles of Deuterated Tocotrienol (B1241368) Metabolites

The use of deuterated tocotrienol analogues has been instrumental in dissecting the specific biological activities of the parent compound versus its metabolites. Metabolism of tocotrienols primarily occurs via ω-oxidation of the side chain, mediated by cytochrome P450 enzymes like CYP4F2, to produce a series of shorter-chain carboxychromanol metabolites. nih.govnih.gov

A key insight has come from studies comparing delta-tocotrienol (DT3) with its deuterated version, d6-DT3, in which the terminal methyl groups—the primary sites of metabolism—are protected by deuterium (B1214612). nih.gov These studies revealed that d6-DT3 is significantly more stable against metabolic breakdown in liver microsomes and demonstrates a longer half-life in vivo. nih.gov

However, when tested for a specific biological function—the induction of Granulocyte-Colony Stimulating Factor (G-CSF)—the more stable d6-DT3 was unexpectedly less potent than its non-deuterated counterpart. nih.gov The level of G-CSF induced by DT3 was significantly higher than that induced by d6-DT3. nih.gov This pivotal finding strongly indicates that the metabolites of tocotrienol, not the parent compound itself, are the primary drivers of G-CSF induction. nih.gov The slower metabolism of d6-DT3 results in a lower concentration of these biologically active carboxylic acid metabolites, thus diminishing the G-CSF response. nih.gov This highlights a crucial concept where enhancing the stability of a parent drug can inadvertently reduce its efficacy if the therapeutic activity is mediated by its metabolites.

Influence on Lipid Metabolism and Inflammatory Processes

The influence of beta-tocotrienol and its deuterated variant, this compound, on lipid metabolism and inflammatory processes is a key area of investigation in cellular systems. While direct studies on this compound are emerging, the known effects of non-deuterated tocotrienols provide a strong foundation for understanding its potential mechanisms. Deuteration is a strategic modification aimed at enhancing the metabolic stability of the compound, which may, in turn, amplify its biological effects. nih.gov

The anti-inflammatory properties of tocotrienols are also well-documented. researchgate.net They have been shown to down-regulate the gene expression of pro-inflammatory cytokines. nih.gov The mechanism for these effects is partly attributed to the modulation of signaling pathways involved in inflammation. For instance, tocotrienols can inhibit pro-inflammatory factors, which contributes to their protective effects in various cellular models. nih.gov The deuteration of beta-tocotrienol is expected to enhance its in vivo metabolic stability, potentially leading to more sustained anti-inflammatory activity. nih.gov

Below is a table summarizing the effects of tocotrienols on lipid profiles based on a meta-analysis of randomized controlled trials.

| Lipid Parameter | Pooled Effect Size (Weighted Mean Difference) | Heterogeneity (I²) | Significance |

| Total Cholesterol (TC) | 0.010 mmol/L | 64.5% | Non-significant |

| LDL-Cholesterol (LDL-C) | 0.095 mmol/L | 87.4% | Non-significant |

| Triglycerides (TG) | -0.112 mmol/L | 67.4% | Non-significant |

| HDL-Cholesterol (HDL-C) | 0.146 mmol/L | 85.9% | Significant |

| Data from a meta-analysis of 15 articles with 20 arms. nih.gov |

Role in Specific Cellular Stress Responses (e.g., ferroptosis inhibition)

A significant aspect of beta-tocotrienol's cellular activity is its role in mitigating specific stress responses, most notably ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov The vitamin E family, which includes tocotrienols, are potent lipophilic antioxidants that can inhibit ferroptosis. nih.gov

The antioxidant activity of tocotrienols stems from their chromanol ring structure, which can donate a hydrogen atom to neutralize lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. nih.gov Tocotrienols are considered to have greater antioxidant potential than tocopherols due to their better distribution in cell membranes and more efficient interaction with lipid radicals. nih.gov The inhibition of lipid peroxidation is a crucial mechanism in preventing ferroptosis-associated diseases. nih.gov

The strategy of deuteration, as applied to other molecules like polyunsaturated fatty acids (D-PUFAs), has been shown to significantly slow down the oxidation process due to the kinetic isotope effect. monash.edu By reinforcing molecules against oxidative damage, deuteration can inhibit the harmful accumulation of reactive oxygen species (ROS) and lipid peroxidation. monash.edunih.gov Applying this principle to beta-tocotrienol, the introduction of deuterium at metabolically labile sites is expected to enhance its resistance to oxidative degradation, thereby potentiating its ability to inhibit ferroptosis.

Research on other deuterated compounds provides a strong rationale for the enhanced protective effects of this compound. For instance, deuterated polyunsaturated fatty acids have been shown to reduce oxidative stress and extend lifespan in C. elegans. monash.edu In a mouse model of Alzheimer's disease, D-PUFA treatment markedly reduced lipid peroxidation products in the brain. nih.gov Similarly, deuterated delta-tocotrienol (d6-DT3) was designed to have improved metabolic stability, which could translate to enhanced protective effects against cellular stress. nih.gov

The table below presents findings on the anti-proliferative effects of beta-tocotrienol in breast cancer cells, which is a form of cellular stress leading to apoptosis, a different form of cell death from ferroptosis but still indicative of its potent cellular activity.

| Cell Line | Treatment Duration | IC50 of Beta-Tocotrienol |

| MDA-MB-231 | 24 hours | 29.99 µM |

| MDA-MB-231 | 48 hours | 21.14 µM |

| Data from a study on the cytotoxic effects of beta-tocotrienol on breast cancer cells. nih.gov |

Advanced Analytical Applications of Deuterated Beta Tocotrienol

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone for the sensitive and specific quantification of tocotrienols in various samples. researchgate.net In this context, beta-Tocotrienol-d6 is indispensable for achieving high accuracy and precision, overcoming the challenges associated with complex sample matrices and low analyte concentrations.

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis in mass spectrometry. frontiersin.org The technique involves adding a known amount of a stable isotope-labeled internal standard, such as this compound, to a sample at the earliest stage of preparation. nih.gov This standard, often referred to as an authentic isotope-labeled analog, behaves identically to the endogenous analyte (the non-labeled beta-tocotrienol) throughout the entire analytical process, including extraction, derivatization, and ionization. nih.govresearchgate.net

The key advantage of SIDA is its ability to compensate for analyte losses during sample work-up and for variations in instrument response, such as matrix effects. frontiersin.org Because the internal standard and the analyte are nearly identical, any loss or enhancement experienced by the analyte will be mirrored by the internal standard. researchgate.net Quantification is based on the ratio of the MS signal response of the endogenous analyte to that of the known concentration of the spiked internal standard. nih.gov This approach provides the highest possible analytical specificity and accuracy for quantitative determinations. nih.gov The use of a hexa-deuterated (d6) standard for tocopherols (B72186) has been shown to be effective, as the mass shift of 6 m/z units prevents spectral overlapping between the analyte and the standard. nih.gov

The development of robust and sensitive methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is essential for the reliable measurement of tocotrienols. nih.gov These methods are validated to ensure they meet stringent criteria for accuracy, precision, linearity, and sensitivity. nih.govmdpi.com this compound plays a pivotal role as an internal standard in the validation and routine application of these methods. jcpsp.pk

A typical method involves chromatographic separation on a C18 reversed-phase column followed by detection using a tandem mass spectrometer. jcpsp.pknih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte (beta-tocotrienol) and the internal standard (this compound). nih.gov

Validation of these methods includes assessing parameters such as the limit of detection (LOD), limit of quantification (LOQ), intra- and inter-day accuracy, and precision. nih.gov For instance, a validated LC-MS/MS method for γ-tocotrienol in rat plasma demonstrated a linear range of 10–1000 ng/mL with excellent accuracy and precision. nih.gov Similarly, UHPLC-MS/MS methods offer faster analysis times and improved resolution. jcpsp.pkresearchgate.net

Table 1: Example Parameters for a Validated UHPLC-MS/MS Method for Tocotrienol (B1241368) Analysis

| Parameter | Typical Value/Range | Description |

| Chromatography | ||

| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, <2 µm) mdpi.comnih.gov | Provides separation of lipophilic compounds like tocotrienols. |

| Mobile Phase | Gradient elution with Methanol/Water or Acetonitrile/Water with additives (e.g., 0.1% formic acid). jcpsp.pknih.gov | Elutes analytes from the column based on their polarity. |

| Flow Rate | 0.2 - 0.4 mL/min mdpi.comjcpsp.pk | Optimized for sharp peaks and efficient separation. |

| Column Temperature | 40 - 50 °C mdpi.comnih.gov | Ensures reproducible retention times. |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). jcpsp.pknih.gov | Generates ions from the eluting analytes for MS detection. |

| Polarity | Positive or Negative Ion Mode nih.govresearchgate.net | Depends on which mode provides a better signal for the analyte. |

| MRM Transitions | Analyte-specific (e.g., Q1/Q3 for beta-tocotrienol) and Standard-specific (e.g., Q1/Q3 for this compound). | Ensures highly selective and sensitive detection. |

| Validation | ||

| Linearity (r²) | > 0.99 nih.govresearchgate.net | Demonstrates a direct proportional response to concentration. |

| Accuracy (% RE) | Within ±15% nih.gov | Closeness of measured value to the true value. |

| Precision (% RSD) | < 15% nih.govnih.gov | Reproducibility of measurements. |

| LOD / LOQ | pg/mL to low ng/mL range nih.govnih.govresearchgate.net | The lowest concentration that can be reliably detected and quantified. |

Tracing Metabolic Fluxes and Turnover Rates

Understanding the metabolic fate of beta-tocotrienol (B190444) is crucial for evaluating its biological activity. Deuterated standards are instrumental in metabolic studies, allowing researchers to distinguish between the exogenously administered compound and the endogenous pool.

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to determine the isotopic composition (e.g., ¹³C/¹²C ratio) of individual compounds within a complex mixture. microbe.comfrtr.gov This method can provide direct evidence of degradation, trace metabolic pathways, and differentiate between sources of a compound. microbe.comnih.gov While often used to measure natural variations in isotope ratios, the principles of CSIA are directly applicable when using an isotopically enriched compound like this compound as a tracer. nih.gov

By introducing this compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion. The deuterated label allows its metabolites to be easily distinguished from the metabolites of endogenous tocotrienols using mass spectrometry. nih.gov As the parent compound is metabolized, the deuterium (B1214612) label is retained in the resulting degradation products, such as the carboxyethyl hydroxychromans (CEHCs) and carboxymethylbutyl hydroxychromans (CMBHCs). nih.gov This enables the precise measurement of metabolic flux and turnover rates, providing insights into how the body processes beta-tocotrienol without the need for radioactive tracers. nih.gov

Enhancement of Analytical Workflows for Complex Biological Matrices

Analyzing beta-tocotrienol in complex biological matrices such as plasma, serum, tissues, and foods presents significant analytical challenges. nih.govnih.gov These matrices contain numerous interfering substances that can suppress or enhance the MS signal, leading to inaccurate quantification. frontiersin.org

The use of this compound as an internal standard is the most effective way to mitigate these "matrix effects." frontiersin.org Since the deuterated standard co-elutes with the analyte and experiences the same signal suppression or enhancement, the ratio of their signals remains constant, ensuring the integrity of the quantitative data. researchgate.net This is critical for developing reliable methods for analyzing vitamin E compounds in diverse and complex samples, from human serum to various foods. nih.govnih.govsemanticscholar.org For example, robust methods have been developed for quantifying vitamin E compounds in equine plasma and serum by applying a high-throughput format that relies on an internal standard to ensure accuracy. nih.gov

Use as Certified Reference Materials and Analytical Standards

Accuracy in analytical measurements is fundamentally dependent on the quality of the calibration materials. Beta-tocotrienol is available as an analytical standard with high purity (e.g., ≥95.0% by HPLC) for use in research and quality control. sigmaaldrich.comsigmaaldrich.com These standards are essential for the identification and quantification of the compound in various products. extrasynthese.comsigmaaldrich.com

Deuterated analogs, such as (±)-alpha-Tocopherol-d6, are available as Certified Spiking Solutions® or Certified Reference Materials (CRMs). jcpsp.pkcerilliant.com A CRM is a standard that has been characterized for its properties with a high degree of certainty and is accompanied by a certificate. nih.gov While a specific CRM for this compound is not as commonly cited, its role as an internal standard in validated assays effectively makes it a critical reference material for achieving measurement traceability. Its use ensures that results are comparable across different laboratories and over time, which is fundamental for clinical diagnostics and nutritional assessment studies. nih.gov

Emerging Research Perspectives and Future Directions

Development of Novel Deuterated Tocotrienol (B1241368) Derivatives with Enhanced Stability

The primary impetus for developing deuterated tocotrienol derivatives is to enhance their metabolic stability. Tocotrienols, including the beta isoform, are known to have a relatively short plasma half-life and are susceptible to rapid metabolism, which can limit their therapeutic potential. nih.gov The substitution of hydrogen with deuterium (B1214612) at metabolically vulnerable positions can significantly slow down the rate of enzymatic degradation. This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to cleave. juniperpublishers.com

Research into a closely related deuterated compound, d6-δ-tocotrienol, has provided compelling proof-of-concept for this strategy. In this derivative, the six hydrogen atoms on the terminal methyl groups of the farnesyl tail were replaced with deuterium. nih.gov This specific modification targets the known sites of ω-oxidation, a key step in the metabolic breakdown of tocotrienols. nih.gov

Table 1: Comparative Metabolic Stability of δ-Tocotrienol (DT3) and its Deuterated Derivative (d6-DT3)

| Compound | In Vitro Half-life (Mouse Liver Microsomes) | In Vivo Half-life (Mouse Plasma) |

|---|---|---|

| δ-Tocotrienol (DT3) | 28.9 min | 1.3 h |

| d6-δ-Tocotrienol (d6-DT3) | 41.7 min | 2.0 h |

Data sourced from a study on d6-δ-tocotrienol, demonstrating the enhanced stability of the deuterated form. nih.gov

These findings strongly suggest that a similar deuteration strategy applied to β-tocotrienol to create β-Tocotrienol-d6 would likewise result in a derivative with enhanced metabolic stability, leading to increased systemic exposure and potentially greater efficacy in preclinical studies.

Integration of Deuterated Probes with Advanced Preclinical Model Systems

The availability of stable, isotopically labeled compounds like β-Tocotrienol-d6 opens up new possibilities for their use as probes in advanced preclinical model systems. The use of deuterated compounds is advantageous as they are non-radioactive and safe for in vivo studies. taylorfrancis.com Long-term studies in animals can be conducted using deuterated forms as the sole source of the vitamin, allowing for detailed tracking of its uptake, distribution, and metabolism in various tissues. taylorfrancis.com

In the context of preclinical research, β-Tocotrienol-d6 can be administered to animal models of various diseases, and its journey through the body can be traced with high precision using mass spectrometry-based techniques. This allows researchers to answer critical questions about tissue-specific delivery and accumulation. For instance, studies have investigated the long-term oral supplementation and delivery of α-tocotrienol to vital organs like the brain and spinal cord in rats. nih.gov Similar studies employing β-Tocotrienol-d6 could provide invaluable data on its bioavailability and residence time in target tissues, which is crucial for understanding its neuroprotective or other therapeutic effects.

Furthermore, the distinct mass signature of β-Tocotrienol-d6 allows it to be differentiated from endogenous, non-deuterated β-tocotrienol, enabling precise pharmacokinetic modeling without the confounding factor of background levels from the diet. nih.gov This is particularly important for establishing accurate dose-response relationships in preclinical efficacy studies.

Application of Deuterated Tocotrienols in Integrative Omics Studies (e.g., Metabolomics, Lipidomics)

Integrative omics approaches, such as metabolomics and lipidomics, aim to provide a comprehensive snapshot of the metabolic state of a biological system. Deuterated compounds like β-Tocotrienol-d6 are powerful tools in this context, primarily serving as ideal internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). jcpsp.pk The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification of endogenous β-tocotrienol and its metabolites. nih.govjcpsp.pk

Beyond their role as internal standards, deuterated tocotrienols can be used as tracers in metabolic flux studies. By introducing β-Tocotrienol-d6 into a cellular or animal model, researchers can track its conversion into various downstream metabolites. This allows for the precise mapping of metabolic pathways and the identification of novel metabolic products. nih.gov For example, comprehensive analysis has identified numerous side-chain degradation metabolites of tocopherols (B72186) and tocotrienols in mouse and human samples. nih.gov Using a deuterated tracer would provide unambiguous evidence of the metabolic fate of the parent compound.

In lipidomics, tocotrienols have been shown to modulate lipid droplet biogenesis and lipophagy in cancer cells. nih.gov Studies using β-Tocotrienol-d6 could help to elucidate the specific impact of this isomer on lipid metabolism, tracking its incorporation into different lipid species and its influence on lipid signaling pathways. This approach can provide a deeper understanding of the mechanisms underlying the observed health benefits of tocotrienols, such as their effects on lipid profiles. nih.gov

Further Elucidation of Structure-Activity Relationships for Deuterated Compounds and their Metabolites

Research on d6-δ-tocotrienol has revealed that while the deuterated compound is more stable, it exhibits lower potency in inducing granulocyte-colony stimulating factor (G-CSF) production compared to its non-deuterated counterpart. nih.gov This unexpected finding suggests that the metabolites of δ-tocotrienol may be the primary drivers of this particular biological activity. nih.gov This highlights the importance of understanding the bioactivity of metabolites.

By using β-Tocotrienol-d6, researchers can systematically investigate the SAR of both the parent compound and its deuterated metabolites. The slower metabolism of the deuterated form allows for a clearer distinction between the effects of the parent molecule and those of its metabolic products. This can help to identify which specific metabolites are responsible for certain biological effects, a task that is often challenging due to the complexity of side-chain catabolism. nih.gov Such studies are crucial for the rational design of future tocotrienol-based therapeutics with optimized activity profiles.

Exploration of Isotopic Labeling in Biosynthesis Pathway Investigations

Isotopic labeling has a long and successful history in elucidating the biosynthetic pathways of natural products. nih.gov The core principle involves feeding an organism with an isotopically labeled precursor and then determining the position of the label in the final product. This provides direct evidence for the biosynthetic route.

The biosynthesis of tocotrienols in plants involves the condensation of homogentisate (B1232598) (HGA) with geranylgeranyl diphosphate (B83284) (GGDP), a reaction catalyzed by the enzyme homogentisate geranylgeranyl transferase (HGGT). nih.govresearchgate.net While the general pathway is understood, isotopic labeling can be used to investigate more subtle aspects, such as alternative biosynthetic routes or the flux through different branches of the pathway under various conditions. nih.govusda.gov

For instance, studies in Arabidopsis have shown that under certain conditions, the enzyme homogentisate phytyltransferase (HPT), which is typically involved in tocopherol synthesis, can utilize GGDP as a substrate to produce tocotrienols. nih.gov The use of specifically labeled precursors, including deuterated ones, in plant or microbial systems engineered for tocotrienol production could provide quantitative data on the efficiency of different biosynthetic enzymes and the partitioning of precursors between the tocopherol and tocotrienol pathways. usda.gov Platforms like IsoAnalyst, which use stable isotope labeling to connect metabolites to their biosynthetic gene clusters, could be powerfully applied to the study of tocotrienol biosynthesis. nih.gov

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for lipid-soluble compounds:

- PPE : Nitrile gloves and fume hoods during synthesis.

- Waste disposal : Incineration for deuterated compounds to prevent environmental persistence.

- Toxicity screening : Ames test for mutagenicity and acute toxicity in zebrafish embryos .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.